molecular formula C19H13N3O3 B11710063 2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol

2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol

Cat. No.: B11710063
M. Wt: 331.3 g/mol
InChI Key: FWIZHUHKGLSDNO-UDWIEESQSA-N
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Description

2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol is a complex organic compound that features a carbazole moiety linked to a nitrophenol group through an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol typically involves the condensation of 9H-carbazole-9-carbaldehyde with 4-nitrophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-aminophenol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: 2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-aminophenol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s imine linkage and nitrophenol group may enable it to interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-aminophenol: A reduced derivative with an amino group instead of a nitro group.

    9H-Carbazole-9-carbaldehyde: A precursor used in the synthesis of 2-[(E)-(9H-carbazol-9-ylimino)methyl]-4-nitrophenol.

    4-Nitrophenol: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its combination of a carbazole moiety and a nitrophenol group, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of organic electronics and medicinal chemistry.

Properties

Molecular Formula

C19H13N3O3

Molecular Weight

331.3 g/mol

IUPAC Name

2-[(E)-carbazol-9-yliminomethyl]-4-nitrophenol

InChI

InChI=1S/C19H13N3O3/c23-19-10-9-14(22(24)25)11-13(19)12-20-21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-12,23H/b20-12+

InChI Key

FWIZHUHKGLSDNO-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2N=CC4=C(C=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

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